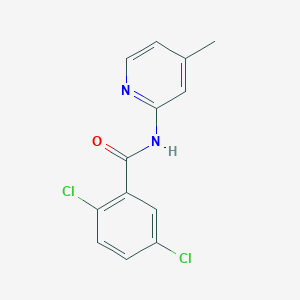![molecular formula C19H23BrFNO3 B239701 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine, also known as BFBM, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BFBM is a selective agonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. In
Wirkmechanismus
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine binds selectively to the 5-HT2B receptor and activates it, leading to various downstream signaling pathways. The activation of the 5-HT2B receptor by N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine leads to the activation of phospholipase C, which in turn leads to the release of inositol triphosphate and diacylglycerol. These second messengers activate various downstream signaling pathways, including the activation of protein kinase C and the release of calcium from intracellular stores.
Biochemical and Physiological Effects
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has various biochemical and physiological effects, including the activation of the 5-HT2B receptor and the downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been shown to increase the contractility of cardiac muscle cells and smooth muscle cells. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been shown to induce platelet aggregation and increase the release of serotonin from platelets. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been shown to have an effect on the central nervous system, although the exact mechanism of this effect is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has several advantages for lab experiments, including its selectivity for the 5-HT2B receptor and its ability to activate downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one limitation of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine is that it has not been extensively studied in vivo, which limits its potential applications in various fields.
Zukünftige Richtungen
There are several future directions for the study of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine, including its potential applications in drug design and the study of the serotonin receptor and its subtypes. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine could be used as a starting point for the development of new drugs that target the 5-HT2B receptor and its downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine could also be used in the study of the role of the serotonin receptor and its subtypes in various physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. Additionally, further studies are needed to fully understand the effects of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine on the central nervous system and its potential applications in this field.
Synthesemethoden
The synthesis of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine involves several steps, including the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-fluorobenzyl bromide, followed by the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. The resulting amine is then reacted with 3-bromo-4-hydroxybenzyl alcohol and 3-methoxy-1-propanamine to yield N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine.
Wissenschaftliche Forschungsanwendungen
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been used in various scientific research studies, including studies on the serotonin receptor and its subtypes. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been shown to be a selective agonist of the 5-HT2B receptor, which is involved in various physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been used in studies on drug-receptor interactions and drug design.
Eigenschaften
Produktname |
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine |
|---|---|
Molekularformel |
C19H23BrFNO3 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C19H23BrFNO3/c1-23-9-3-8-22-12-15-10-17(20)19(18(11-15)24-2)25-13-14-4-6-16(21)7-5-14/h4-7,10-11,22H,3,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
HZOOZPUDYCPOBH-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Kanonische SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)




